4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride
CAS No.: 718632-61-2
Cat. No.: VC7295146
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74
* For research use only. Not for human or veterinary use.
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride - 718632-61-2](/images/structure/VC7295146.png)
Specification
CAS No. | 718632-61-2 |
---|---|
Molecular Formula | C13H18ClNO3 |
Molecular Weight | 271.74 |
IUPAC Name | 4-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride |
Standard InChI | InChI=1S/C13H17NO3.ClH/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16;/h2-5,12H,6-9H2,1H3,(H,15,16);1H |
Standard InChI Key | MDDOCCNDVQLAER-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . Its structure comprises a benzoic acid core linked via an ether bond to a 1-methylpiperidin-4-yl group, protonated as a hydrochloride salt (Fig. 1). The piperidine ring adopts a chair conformation, with the methyl group at the 1-position contributing to steric hindrance and influencing pharmacokinetic properties .
Physicochemical Characteristics
Key properties include:
-
Boiling Point: 305.3°C at 760 mmHg
-
Flash Point: 111.9°C
-
LogP: 2.68 (indicating moderate lipophilicity)
-
Exact Mass: 255.103 g/mol
The hydrochloride salt enhances aqueous solubility, critical for oral bioavailability. The compound’s stability under ambient conditions remains under investigation, though analogous derivatives require storage at 2–8°C under inert atmospheres .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-[(1-methylpiperidin-4-yl)oxy]benzoic acid hydrochloride involves multi-step organic transformations (Scheme 1):
Step 1: Buchwald-Hartwig Coupling
4-Hydroxybenzoic acid derivatives are coupled with 1-methylpiperidin-4-amine using palladium acetate (Pd(OAc)₂) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) in 1,4-dioxane. This step achieves C–O bond formation with yields exceeding 90% .
Step 2: Hydrolysis and Salt Formation
The intermediate ester undergoes alkaline hydrolysis (LiOH/THF/MeOH) to yield the free acid, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Reaction Optimization
Critical parameters include:
-
Catalyst Loading: 5 mol% Pd(OAc)₂ ensures complete conversion.
-
Temperature: Reactions proceed optimally at 80°C under nitrogen.
-
Workup: Silica gel chromatography (ethyl acetate/hexane) purifies intermediates .
Pharmacological Profile
Mechanism of Action
Structurally related diphenylether derivatives (e.g., 13g, 13h) inhibit CDK8 with IC₅₀ values of 2.5–7.8 nM, promoting osteoblast differentiation via Wnt/β-catenin pathway activation . The 1-methylpiperidinyl moiety enhances blood-brain barrier permeability, though target engagement specificity requires further validation.
In Vitro Efficacy
In MC3T3-E1 osteoblast models, analogs demonstrate:
-
EC₂₀₀ (Alkaline Phosphatase Induction): 11.3–31.1 nM
In Vivo Performance
Ovariectomized rat studies (10 mg/kg/day, 8 weeks) show:
-
Plasma Bone ALP Increase: 148% (vs. sham controls)
-
Cortical Bone Volume: +18% (micro-CT analysis)
-
Trabecular Preservation: No significant loss post-ovariectomy
Analytical Characterization
Spectroscopic Data
¹H-NMR (400 MHz, CDCl₃):
-
δ 1.81 (s, 3H, CH₃-piperidine)
-
δ 3.70–4.15 (m, 4H, piperidine-O-CH₂)
HPLC-MS:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume